molecular formula C12H14N2O4S B3060198 Ethyl 3-(2-ethoxy-2-oxoethyl)imidazo[2,1-b]thiazole-6-carboxylate CAS No. 1956321-86-0

Ethyl 3-(2-ethoxy-2-oxoethyl)imidazo[2,1-b]thiazole-6-carboxylate

Cat. No.: B3060198
CAS No.: 1956321-86-0
M. Wt: 282.32
InChI Key: ZXPTYPUZNDMMPN-UHFFFAOYSA-N
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Description

Ethyl 3-(2-ethoxy-2-oxoethyl)imidazo[2,1-b]thiazole-6-carboxylate is a heterocyclic compound that features an imidazo[2,1-b]thiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-ethoxy-2-oxoethyl)imidazo[2,1-b]thiazole-6-carboxylate typically involves the condensation of ethyl 2-bromoacetate with 2-mercaptoimidazole, followed by cyclization and esterification reactions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as potassium carbonate or sodium ethoxide to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-ethoxy-2-oxoethyl)imidazo[2,1-b]thiazole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

Ethyl 3-(2-ethoxy-2-oxoethyl)imidazo[2,1-b]thiazole-6-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which Ethyl 3-(2-ethoxy-2-oxoethyl)imidazo[2,1-b]thiazole-6-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(2-oxo-2-phenylethyl)imidazo[2,1-b]thiazole-6-carboxylate
  • Ethyl 3-(2-oxo-2-methylpropyl)imidazo[2,1-b]thiazole-6-carboxylate
  • Ethyl 3-(2-oxo-2-butyl)imidazo[2,1-b]thiazole-6-carboxylate

Uniqueness

Ethyl 3-(2-ethoxy-2-oxoethyl)imidazo[2,1-b]thiazole-6-carboxylate is unique due to its specific ethoxy substituent, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

ethyl 3-(2-ethoxy-2-oxoethyl)imidazo[2,1-b][1,3]thiazole-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4S/c1-3-17-10(15)5-8-7-19-12-13-9(6-14(8)12)11(16)18-4-2/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXPTYPUZNDMMPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC2=NC(=CN12)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901154548
Record name Imidazo[2,1-b]thiazole-3-acetic acid, 6-(ethoxycarbonyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901154548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1956321-86-0
Record name Imidazo[2,1-b]thiazole-3-acetic acid, 6-(ethoxycarbonyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1956321-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[2,1-b]thiazole-3-acetic acid, 6-(ethoxycarbonyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901154548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-(2-ethoxy-2-oxoethyl)imidazo[2,1-b]thiazole-6-carboxylate
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